molecular formula C21H21N3O6S B4556399 ethyl 4-[({[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]benzoate

ethyl 4-[({[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]benzoate

Cat. No.: B4556399
M. Wt: 443.5 g/mol
InChI Key: GNLQRCUOKQNLHS-UHFFFAOYSA-N
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Description

Ethyl 4-[({[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]benzoate is a useful research compound. Its molecular formula is C21H21N3O6S and its molecular weight is 443.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 443.11510657 g/mol and the complexity rating of the compound is 578. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Applications

Ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate and its derivatives demonstrate a broad spectrum of antibacterial and antifungal activities. These compounds have been synthesized and characterized, showcasing potential as antimicrobial agents against various pathogens including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Staphylococcus pyogenes, Candida albicans, Aspergillus niger, and Aspergillus clavatus (Desai, Shihora, & Moradia, 2007).

Contributions to Organic Synthesis

The molecule and its related compounds play a significant role in the synthesis of various heterocyclic compounds. They serve as key intermediates in the preparation of compounds with diverse biological and chemical properties. For instance, derivatives of ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate have been linked through hydrogen bonds forming supramolecular structures, indicating the compound's versatility in contributing to the synthesis of complex molecular architectures (Portilla et al., 2007).

Electrochemical and Electrochromic Properties

Innovative donor-acceptor type monomers related to ethyl 4-[({[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]benzoate have been synthesized, displaying good electrochemical activity and distinct UV-vis absorption spectra. These studies highlight the impact of acceptor groups on the electronic properties and band gaps of compounds, leading to potential applications in electrochromic devices and materials science (Hu et al., 2013).

Anticancer Activity

The exploration into novel hexahydroquinoline derivatives containing a benzofuran moiety, synthesized from ethyl 4-(2-(benzofuran-2-yl)-4-substituted-1,4,5,6,7,8-hexahydroquinolin-1-yl)-benzoate, has demonstrated promising cytotoxic effects against human hepatocellular carcinoma cell lines. This indicates the potential therapeutic applications of the compound and its derivatives in cancer treatment (El-Deen, Anwar, & Hasabelnaby, 2016).

Properties

IUPAC Name

ethyl 4-[[2-[[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O6S/c1-4-29-20(26)13-5-7-15(8-6-13)22-18(25)12-31-21-24-23-19(30-21)14-9-16(27-2)11-17(10-14)28-3/h5-11H,4,12H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNLQRCUOKQNLHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(O2)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 4-[({[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]benzoate
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ethyl 4-[({[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]benzoate
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ethyl 4-[({[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]benzoate
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ethyl 4-[({[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]benzoate
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ethyl 4-[({[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]benzoate
Reactant of Route 6
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ethyl 4-[({[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]benzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.